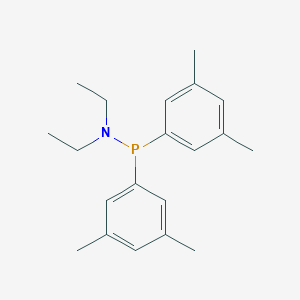
4-(butoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butoxycarbonyl)benzoic acid, also known as dimethyl phthalate, is a colorless, oily liquid with a faint, sweet odor. It is widely used as a plasticizer, solvent, and additive in various industrial applications. This compound is also used as a fragrance fixative in perfumes and as a mosquito repellent.
Preparation Methods
4-(butoxycarbonyl)benzoic acid can be synthesized by reacting phthalic anhydride with butanol in the presence of a catalyst. The reaction is exothermic and requires careful temperature control. The resulting product is then purified by distillation.
Chemical Reactions Analysis
4-(butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include phthalic acid, alcohol derivatives, and substituted esters .
Scientific Research Applications
4-(butoxycarbonyl)benzoic acid has been extensively studied for its various applications in the scientific community. It is commonly used as:
Solvent in Analytical Chemistry: Due to its low toxicity and high solubility for a variety of compounds.
Plasticizer in Polymer Science: Enhances the flexibility and durability of polymers.
Drug Delivery Systems: Investigated for its potential use in delivering drugs effectively.
Corrosion Inhibitor: Studied for its ability to prevent corrosion in various industrial applications.
Mechanism of Action
4-(butoxycarbonyl)benzoic acid is a small molecule that can easily penetrate cell membranes. Once inside the cell, it interacts with various cellular components, such as proteins and lipids, leading to changes in their function. This compound has been shown to have estrogenic and anti-androgenic effects, as well as disrupt the endocrine system.
Comparison with Similar Compounds
4-(butoxycarbonyl)benzoic acid can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, monobutyl ester:
1,3-Benzenedicarboxylic acid, monobutyl ester:
1,4-Benzenedicarboxylic acid, dimethyl ester:
The uniqueness of this compound lies in its specific applications as a plasticizer, solvent, and additive, as well as its potential use in drug delivery systems and corrosion inhibition.
Properties
CAS No. |
1818-06-0 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-butoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
QLUQHFODHZKSDT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
1818-06-0 |
Synonyms |
1,4-Benzenedicarboxylic acid hydrogen 1-butyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


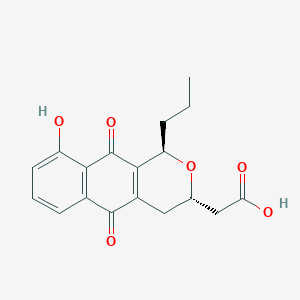
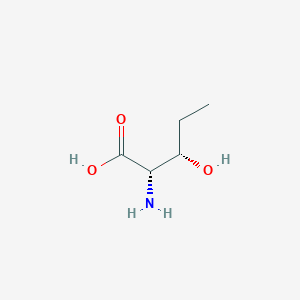
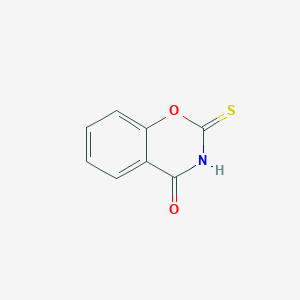
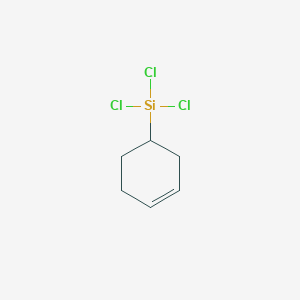

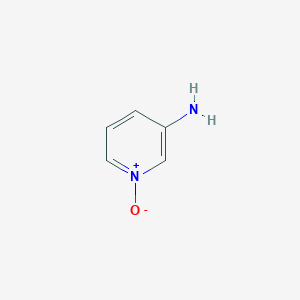
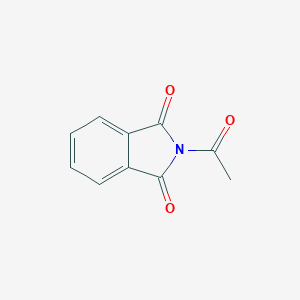
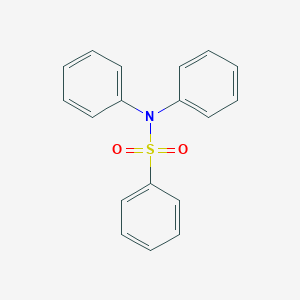


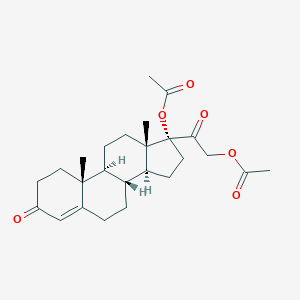
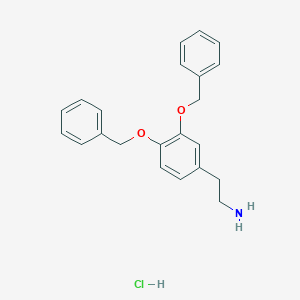
![4-(Hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde](/img/structure/B167495.png)
